1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-morpholino-1-ethanone
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Overview
Description
1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-morpholino-1-ethanone is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-morpholino-1-ethanone typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction proceeds under mild conditions and yields the desired imidazo[1,2-a]pyridine derivatives efficiently.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-morpholino-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions, such as bromination and iodination, are common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine or iodine in chloroform.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of 3-halo-2-methylimidazo[1,2-a]pyridinium halides.
Scientific Research Applications
1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-morpholino-1-ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Industry: Utilized in the synthesis of fluorescent probes for detecting metal ions.
Mechanism of Action
The mechanism of action of 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-morpholino-1-ethanone involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In anticancer research, it may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Zolpidem: Used as a sedative and hypnotic drug.
Saripidem: Anxiolytic and sedative properties.
Zolimidine: Antiulcer drug.
Uniqueness: 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-morpholino-1-ethanone stands out due to its unique combination of the imidazo[1,2-a]pyridine and morpholine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-11-14(17-5-3-2-4-13(17)15-11)12(18)10-16-6-8-19-9-7-16/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDWDVLZGINZBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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